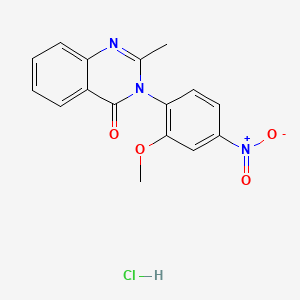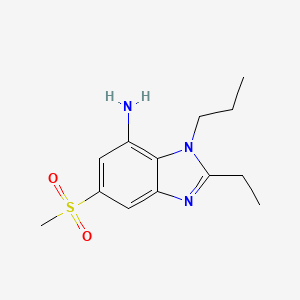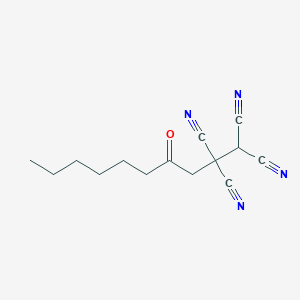![molecular formula C22H30O6Si B14362240 (2-Hydroxyphenyl)-[2-(3-triethoxysilylpropoxy)phenyl]methanone CAS No. 94279-21-7](/img/structure/B14362240.png)
(2-Hydroxyphenyl)-[2-(3-triethoxysilylpropoxy)phenyl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Hydroxyphenyl)-[2-(3-triethoxysilylpropoxy)phenyl]methanone: is a chemical compound with the molecular formula C22H30O6Si and a molecular weight of 418.5555 g/mol . This compound is known for its unique structure, which combines a hydroxyphenyl group with a triethoxysilylpropoxyphenyl group, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Hydroxyphenyl)-[2-(3-triethoxysilylpropoxy)phenyl]methanone typically involves the reaction of 2-hydroxybenzophenone with 3-(triethoxysilyl)propyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves the use of large-scale reactors and continuous monitoring of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions: (2-Hydroxyphenyl)-[2-(3-triethoxysilylpropoxy)phenyl]methanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The triethoxysilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used in the presence of a base.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, (2-Hydroxyphenyl)-[2-(3-triethoxysilylpropoxy)phenyl]methanone is used as an intermediate in the synthesis of complex organic molecules.
Biology and Medicine: In biological and medical research, this compound is explored for its potential as a building block in the synthesis of bioactive molecules. Its ability to undergo various chemical modifications makes it a versatile tool in drug discovery and development .
Industry: Industrially, this compound is used in the production of advanced materials, including coatings, adhesives, and sealants. Its silyl group provides excellent adhesion properties, making it suitable for use in high-performance applications .
Mechanism of Action
The mechanism of action of (2-Hydroxyphenyl)-[2-(3-triethoxysilylpropoxy)phenyl]methanone involves its ability to interact with various molecular targets through its hydroxy and silyl groups. The hydroxy group can form hydrogen bonds with biological molecules, while the silyl group can undergo hydrolysis to form silanols, which can further react with other functional groups. These interactions enable the compound to exert its effects in various chemical and biological processes .
Comparison with Similar Compounds
2-Hydroxybenzophenone: Similar in structure but lacks the silyl group.
3-(Triethoxysilyl)propyl chloride: Contains the silyl group but lacks the hydroxyphenyl group.
Uniqueness: (2-Hydroxyphenyl)-[2-(3-triethoxysilylpropoxy)phenyl]methanone is unique due to the presence of both hydroxy and silyl groups in its structure. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of complex molecules .
Properties
CAS No. |
94279-21-7 |
|---|---|
Molecular Formula |
C22H30O6Si |
Molecular Weight |
418.6 g/mol |
IUPAC Name |
(2-hydroxyphenyl)-[2-(3-triethoxysilylpropoxy)phenyl]methanone |
InChI |
InChI=1S/C22H30O6Si/c1-4-26-29(27-5-2,28-6-3)17-11-16-25-21-15-10-8-13-19(21)22(24)18-12-7-9-14-20(18)23/h7-10,12-15,23H,4-6,11,16-17H2,1-3H3 |
InChI Key |
QOURFRLITHOGFC-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](CCCOC1=CC=CC=C1C(=O)C2=CC=CC=C2O)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


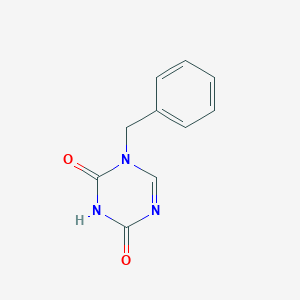
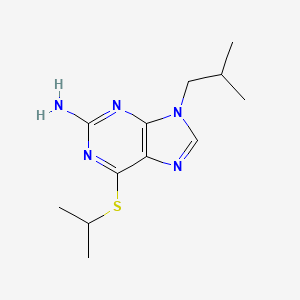

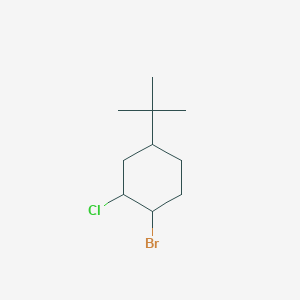
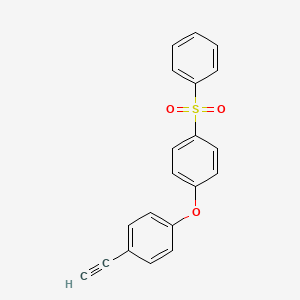
![2-[2-(3-Chlorophenyl)-1-phenylethenyl]-1,3-benzothiazole](/img/structure/B14362207.png)
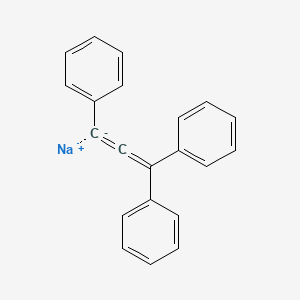
![3-Aminothieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B14362215.png)
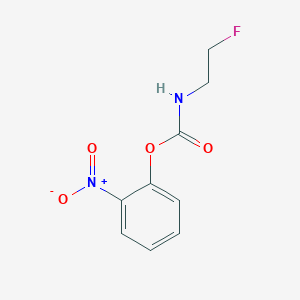
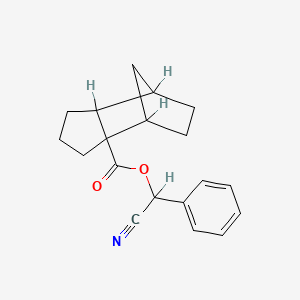
![3,3-Diethyl-2-[2-(4-methylphenyl)ethenyl]-3H-indole](/img/structure/B14362224.png)
